molecular formula C26H24N2O6S B1666943 sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide CAS No. 1186532-61-5

sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide

Cat. No.: B1666943
CAS No.: 1186532-61-5
M. Wt: 492.5 g/mol
InChI Key: IXDVRRPNWPOPGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BGC-20-1531 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times .

Industrial Production Methods

Industrial production of BGC-20-1531 free base is scaled up from laboratory synthesis. It involves optimizing reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

BGC-20-1531 free base undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

BGC-20-1531 free base has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BGC-20-1531 free base is unique due to its high selectivity and potency for the prostaglandin EP4 receptor. Its potential in migraine research sets it apart from other similar compounds .

Properties

IUPAC Name

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDVRRPNWPOPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186532-61-5
Record name BGC-20-1531
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide
Reactant of Route 2
Reactant of Route 2
sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide
Reactant of Route 3
Reactant of Route 3
sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide
Reactant of Route 4
Reactant of Route 4
sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide
Reactant of Route 5
Reactant of Route 5
sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide
Reactant of Route 6
Reactant of Route 6
sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide
Customer
Q & A

Q1: What is the primary mechanism of action of BGC20-1531 and its potential therapeutic implication?

A1: BGC20-1531 acts as a potent and selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4 receptor) [, ]. This receptor subtype is implicated in prostaglandin E2 (PGE2)-induced cerebral vasodilation, a key contributor to migraine pain. By blocking EP4 receptors, BGC20-1531 is hypothesized to inhibit this vasodilation and potentially offer a novel treatment for migraine headaches [].

Q2: What evidence suggests a link between EP4 receptor antagonism and migraine treatment?

A2: Research suggests that EP4 receptors play a role in PGE2-induced cerebral vascular dilation, a process thought to contribute significantly to migraine pain []. BGC20-1531, by antagonizing EP4 receptors, aims to counteract this dilation. Furthermore, a human model of headache utilizing PGE2 was employed to study the pharmacological effects of BGC20-1531, supporting its potential role in migraine treatment [].

Q3: How does the structure of BGC20-1531 relate to its activity as an EP4 receptor antagonist?

A3: While specific structure-activity relationship (SAR) data for BGC20-1531 is limited in the provided abstracts, its development involved a transition from virtual screening to clinical research, implying that structural modifications were likely explored to optimize its potency and selectivity for the EP4 receptor []. Further investigation into published literature or patents related to BGC20-1531 could reveal specific SAR insights.

Q4: What is the broader context of prostaglandins and their receptors in migraine research?

A5: Prostaglandins, particularly PGE2, are recognized as crucial mediators of inflammation and pain, both of which are central to migraine pathogenesis. Research has focused on understanding the specific roles of different prostaglandin receptors in migraine, with EP4 emerging as a potential target []. Investigating the broader landscape of prostaglandin receptor antagonists, including those targeting other subtypes, could offer further insights into potential migraine therapies.

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